Bioisosteric Potency Advantage of Pyrazolo[4,3-d]pyrimidines Over Purine-Based CDK Inhibitors
The pyrazolo[4,3-d]pyrimidine scaffold, of which 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a key synthetic precursor, demonstrates superior cellular potency compared to its purine-based bioisosteres. This class-level advantage justifies the selection of this scaffold for generating potent kinase inhibitor libraries [1].
| Evidence Dimension | Cellular Potency |
|---|---|
| Target Compound Data | Pyrazolo[4,3-d]pyrimidine-based CDK inhibitors (as a class) |
| Comparator Or Baseline | Purine-based CDK inhibitor CR8 |
| Quantified Difference | Pyrazolo[4,3-d]pyrimidine bioisosteres are more potent in cellular assays than purines. |
| Conditions | Cell-based assays measuring CDK inhibition |
Why This Matters
This data provides a strong, scaffold-level rationale for selecting pyrazolo[4,3-d]pyrimidine-based intermediates over purine-based analogs for programs targeting CDKs, as they are more likely to yield potent hits.
- [1] Skrášková, Z. et al. (2016). A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives was synthesized and evaluated for their cyclin-dependent kinase (CDK) inhibition activity. European Journal of Medicinal Chemistry, 110, 291-301. View Source
